![molecular formula C25H32N2O B033770 7-Benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 110466-16-5](/img/structure/B33770.png)
7-Benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[331]nonane is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. The starting materials often include benzyl and phenyl derivatives, piperidine, and other reagents that facilitate the formation of the bicyclic structure. Common reaction conditions include the use of solvents such as tetrahydrofuran (THF) and catalysts to promote the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.
9-Borabicyclo[3.3.1]nonane dimer: Used as a metal-free catalyst for hydroboration of carbodiimides.
Uniqueness
7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[33
Properties
CAS No. |
110466-16-5 |
|---|---|
Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
7-benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C25H32N2O/c1-4-10-21(11-5-1)16-26-17-23-19-28-20-24(18-26)25(23,22-12-6-2-7-13-22)27-14-8-3-9-15-27/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
InChI Key |
PIWVKWBMDDFZNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2(C3CN(CC2COC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
7-benzyl-9-phenyl-9-piperidino-3-oxa-7-azabicyclo(3.3.1)nonane 7B-9-PPOABN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


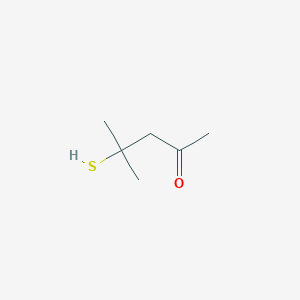
![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)
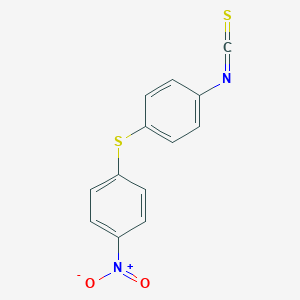
![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione](/img/structure/B33696.png)
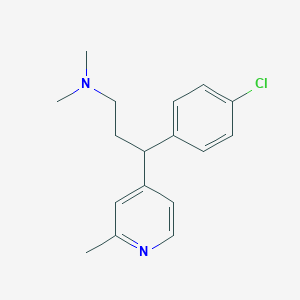
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
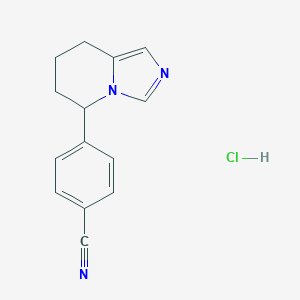
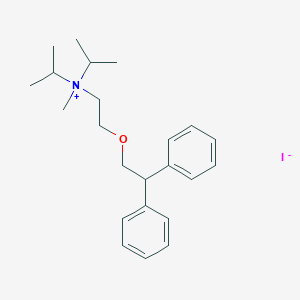

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
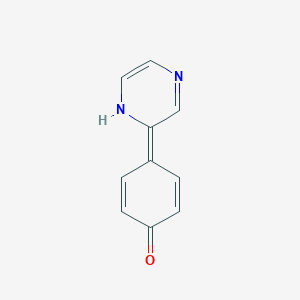

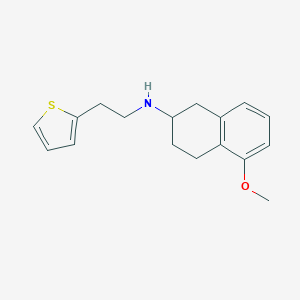
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
